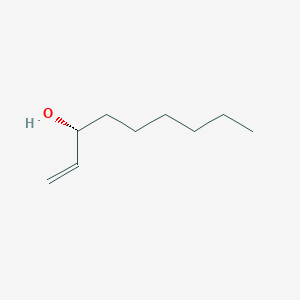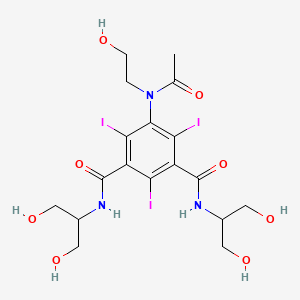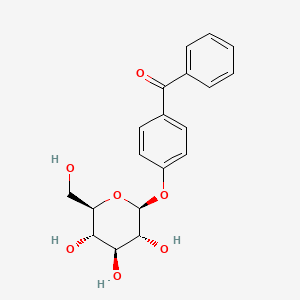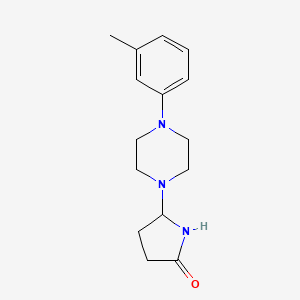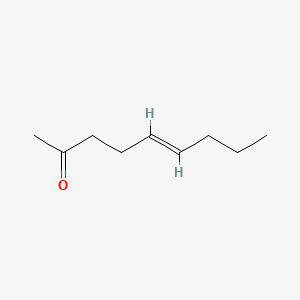
(E)-5-Nonen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-Nonen-2-one is an organic compound belonging to the family of alkenes and ketones. It is characterized by a double bond between the fifth and sixth carbon atoms and a ketone functional group on the second carbon atom. This compound is known for its distinctive odor and is often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-5-Nonen-2-one can be synthesized through various methods. One common approach involves the aldol condensation of hexanal with acetone, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the (E)-isomer.
Industrial Production Methods: In an industrial setting, this compound is produced through large-scale aldol condensation reactions. The process involves the use of continuous reactors to maintain optimal reaction conditions and maximize yield. The product is then purified through distillation and other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: (E)-5-Nonen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound typically yields alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution.
Major Products:
Oxidation: Nonanoic acid or other carboxylic acids.
Reduction: 5-Nonen-2-ol.
Substitution: Various substituted ketones or alcohols, depending on the nucleophile used.
Scientific Research Applications
(E)-5-Nonen-2-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the fragrance industry due to its pleasant odor and is also explored for its potential use in flavoring agents.
Mechanism of Action
The mechanism of action of (E)-5-Nonen-2-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. In biological systems, it may interact with cell membranes, affecting membrane fluidity and permeability. The exact pathways and targets are still under investigation, but its effects are believed to be mediated through its chemical reactivity and ability to form covalent bonds with biological molecules.
Comparison with Similar Compounds
(Z)-5-Nonen-2-one: The cis-isomer of (E)-5-Nonen-2-one, differing in the spatial arrangement of the double bond.
5-Nonanone: A saturated ketone with no double bonds.
5-Decen-2-one: A similar compound with an additional carbon in the chain.
Uniqueness: this compound is unique due to its specific double bond configuration, which imparts distinct chemical and physical properties. Its ability to participate in a variety of chemical reactions and its applications in different fields make it a valuable compound for research and industrial use.
Properties
CAS No. |
75606-70-1 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(E)-non-5-en-2-one |
InChI |
InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h5-6H,3-4,7-8H2,1-2H3/b6-5+ |
InChI Key |
RXFZCBZCGBDPDT-AATRIKPKSA-N |
Isomeric SMILES |
CCC/C=C/CCC(=O)C |
Canonical SMILES |
CCCC=CCCC(=O)C |
boiling_point |
197.00 to 198.00 °C. @ 760.00 mm Hg |
density |
0.835-0.839 |
physical_description |
Clear colourless or pale yellow liquid; Fruit reminiscent of berries |
solubility |
very slightly Sparingly soluble in water; soluble in many non-polar solvents Soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


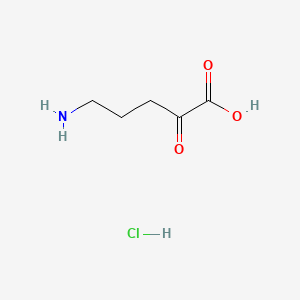
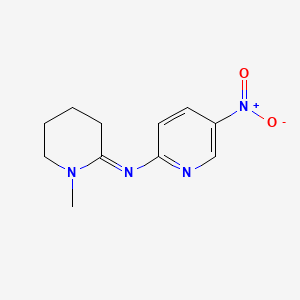
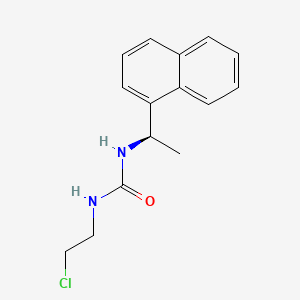
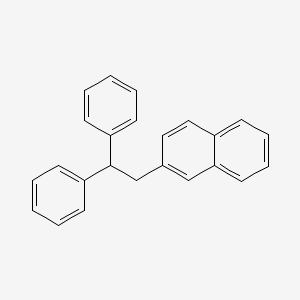
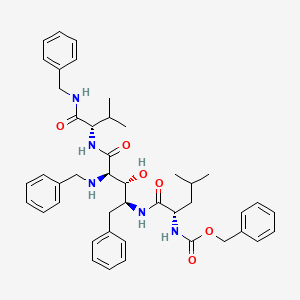
![1,4,5,6,7,10,11,12,13,16,17,18,19,19,20,20-hexadecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene](/img/structure/B12717039.png)


